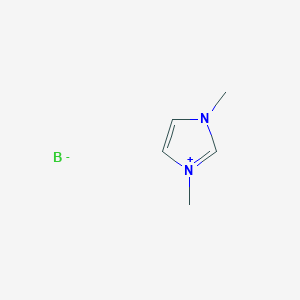
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate is a chemical compound known for its unique structure and properties It is a member of the imidazolium family, which are heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate can be synthesized through a series of chemical reactions involving imidazole derivatives and boron-containing reagents. One common method involves the reaction of 1,3-dimethylimidazole with borane (BH3) in the presence of a suitable solvent. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Complex Formation: It can form complexes with metals, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include borane, metal salts, and various organic solvents. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield reduced organic compounds, while complex formation can result in metal-ligand complexes .
Scientific Research Applications
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a ligand in various chemical reactions and catalysis.
Medicine: It is being explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate involves its ability to donate electrons and form stable complexes with other molecules. This property makes it an effective reducing agent and a versatile ligand in coordination chemistry. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazoyl-2-ylidene borane: Similar in structure but with different reactivity and applications.
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: Another imidazole derivative with distinct properties and uses.
Uniqueness
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate is unique due to its specific combination of imidazole and borane functionalities, which confer unique reactivity and stability. This makes it particularly useful in applications requiring strong reducing agents and stable ligands.
Properties
InChI |
InChI=1S/C5H9N2.B/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSYQMMERDGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CN1C=C[N+](=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211417-77-4 |
Source


|
| Record name | 1,3-Dimethylimidazol-2-ylidene borane, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

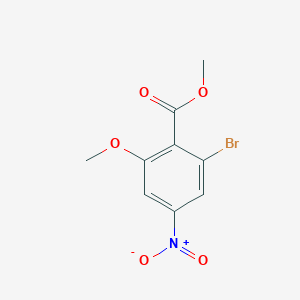
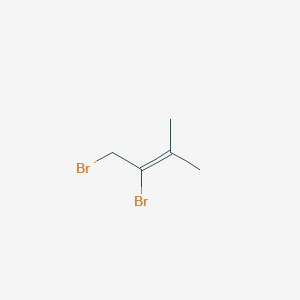
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)
![methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2944030.png)

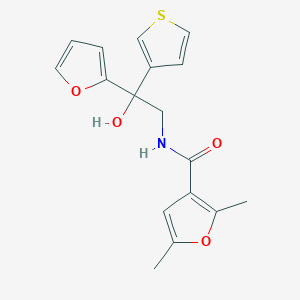
![4-[benzyl(ethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2944034.png)
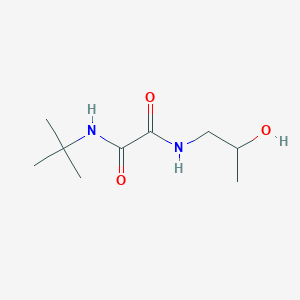
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)
![4-ethoxy-3-fluoro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2944037.png)
